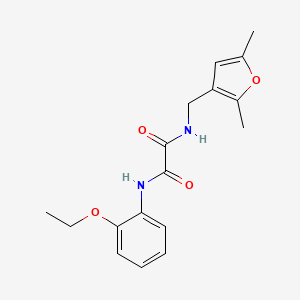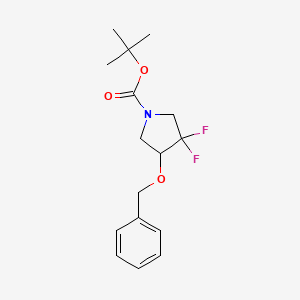
3-(4-メチル-1,3-チアゾール-2-イル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide is an organic compound that belongs to the class of aminobenzenesulfonamides. This compound contains a benzenesulfonamide moiety with a thiazole ring attached to it. The thiazole ring is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties .
科学的研究の応用
3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:
作用機序
Target of Action
The primary target of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapy .
Mode of Action
The compound’s interaction with CDK2 may inhibit the kinase’s activity, thereby disrupting the progression of the cell cycle and potentially leading to cell death .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest and apoptosis . This disruption of the cell cycle is particularly significant in cancer cells, which rely on rapid cell division for their growth and survival .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and efficacy .
Result of Action
The result of the compound’s action is the disruption of the cell cycle, potentially leading to cell cycle arrest and apoptosis . This effect is particularly significant in cancer cells, which rely on rapid cell division for their growth and survival . By disrupting the cell cycle, the compound could potentially inhibit the growth of cancer cells and induce their death .
Action Environment
The action of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide can be influenced by various environmental factors. These factors could include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins that could interact with the compound . Understanding these factors and how they influence the compound’s action is crucial for optimizing its use as a therapeutic agent .
生化学分析
Biochemical Properties
The biochemical properties of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide are not fully understood. It is known that thiazoles, a class of compounds to which this molecule belongs, have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .
Cellular Effects
The cellular effects of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide are not well-documented. Some thiazole derivatives have been shown to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Molecular Mechanism
The molecular mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide is not well understood. It is known that thiazole derivatives can interact with various biomolecules. For example, some thiazole derivatives have been found to interact with cyclin-dependent kinase 2 .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide in laboratory settings are not well-documented. It is known that thiazole derivatives can display faster killing-kinetics towards bacterial cells .
Dosage Effects in Animal Models
The effects of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide at different dosages in animal models are not well-documented. Some thiazole derivatives have been found to have potent antimalarial activities in mice infected with Plasmodium berghei .
Metabolic Pathways
The metabolic pathways involving 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide are not well-documented. Thiazole derivatives are known to be involved in various metabolic processes .
Transport and Distribution
The transport and distribution of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide within cells and tissues are not well-documented. Some thiazole derivatives have been found to create pores in bacterial cell membranes .
Subcellular Localization
The subcellular localization of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide is not well-documented. It is known that thiazole derivatives can interact with various subcellular structures .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include refluxing the mixture for several hours, followed by purification steps such as washing with water and drying over anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product .
化学反応の分析
Types of Reactions
3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives. These products can have different chemical and biological properties, making them useful in various applications .
類似化合物との比較
Similar Compounds
Benzothiazole derivatives: These compounds share the thiazole ring structure and have shown similar biological activities, such as antibacterial and anticancer properties.
Aminobenzenesulfonamides: Compounds in this class have a benzenesulfonamide moiety with various substituents, leading to diverse chemical and biological properties.
Uniqueness
3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 4-methyl group on the thiazole ring enhances its stability and reactivity compared to other similar compounds .
特性
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-7-6-15-10(12-7)8-3-2-4-9(5-8)16(11,13)14/h2-6H,1H3,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFBWWGVGCTQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N4-(3-methoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2513938.png)


![2-(2-fluorophenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2513941.png)
![(2Z)-2-(4-chlorobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B2513942.png)

![5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2513947.png)


![N-(4-nitrophenyl)-2-({7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2513951.png)
![8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513954.png)
![Isobutyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2513955.png)
![N-(3,4-dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2513956.png)
![(E)-4-(Dimethylamino)-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2513958.png)
